2-(2-Nitrophenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)propanoyl chloride typically involves the reaction of 2-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium catalyst
Hydrolysis Conditions: Water, mild acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Amines: Formed from reduction of the nitro group
Carboxylic Acids: Formed from hydrolysis of the acyl chloride group
Scientific Research Applications
2-(2-Nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenoxy)acetyl chloride
- 2-(2-Nitrophenoxy)butanoyl chloride
- 2-(2-Nitrophenoxy)benzoyl chloride
Uniqueness
2-(2-Nitrophenoxy)propanoyl chloride is unique due to its specific reactivity profile and the presence of both a nitro group and an acyl chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-(2-nitrophenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSJVEATDQEPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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